6-sec-Butyl-2-cyclopentylphenol

Description

Contextualization within Substituted Phenol (B47542) Research

Research into substituted phenols is a dynamic and evolving field. A significant area of investigation involves the synthesis of sterically hindered phenols, which are crucial as antioxidants. google.comgoogle.com The strategic placement of bulky alkyl groups, such as tert-butyl or cyclopentyl, ortho to the hydroxyl group can significantly influence the compound's reactivity and antioxidant potential. The synthesis of such hindered phenols often employs Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on an aromatic ring. organic-chemistry.org This reaction can be catalyzed by various Lewis acids, such as aluminum chloride, or solid acid catalysts. organic-chemistry.orgwhiterose.ac.uk

The alkylation of phenols with olefins, like butene and cyclopentene, is a common industrial method to produce a variety of alkylated phenols. whiterose.ac.ukresearchgate.net The regioselectivity of these reactions, determining whether the alkyl group attaches at the ortho, meta, or para position relative to the hydroxyl group, is a key area of research. vaia.com For instance, the use of certain catalysts can favor the formation of ortho-substituted phenols. orgsyn.org The study of 6-sec-Butyl-2-cyclopentylphenol fits within this context, as its synthesis would likely involve the sequential or simultaneous alkylation of phenol with precursors to the sec-butyl and cyclopentyl groups.

Overview of Structural Features and Isomeric Considerations

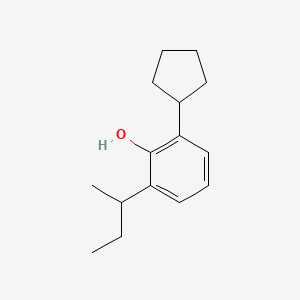

The structure of this compound is defined by a phenol core with a cyclopentyl group at the 2-position and a sec-butyl group at the 6-position. This arrangement makes it a 2,6-disubstituted phenol. The IUPAC name for this compound is 2-cyclopentyl-6-(1-methylpropyl)phenol.

Key Structural Features:

Phenolic Hydroxyl Group: The -OH group is a key functional group, imparting acidic properties to the molecule and serving as a site for further chemical reactions.

Cyclopentyl Group: A five-membered aliphatic ring attached to the phenol at the ortho position.

sec-Butyl Group: A four-carbon alkyl group attached at the other ortho position. The "sec" designation indicates that the butyl group is attached to the phenol ring via its secondary carbon atom. wikipedia.org

The presence of these two different alkyl groups in the ortho positions creates a sterically hindered environment around the hydroxyl group, which is a common feature in many antioxidant compounds.

Isomeric Considerations:

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₁₅H₂₂O), several isomers exist, which can have significantly different physical and chemical properties.

One important isomer is 6-tert-Butyl-2-cyclopentylphenol . In this isomer, the sec-butyl group is replaced by a tert-butyl group, where the butyl group is attached via its tertiary carbon atom. wikipedia.org This seemingly small change can lead to differences in steric hindrance and, consequently, reactivity.

Another set of isomers includes the positional isomers, where the cyclopentyl and sec-butyl groups are at different positions on the phenol ring. Examples include:

4-sec-Butyl-2-cyclopentylphenol

2-sec-Butyl-4-cyclopentylphenol

And other variations.

The specific placement of the alkyl groups has a profound effect on the electronic distribution within the aromatic ring and the steric accessibility of the hydroxyl group, thereby influencing the compound's properties and potential applications. vaia.com The existence of chiral centers, such as in the sec-butyl group, also introduces the possibility of stereoisomers (enantiomers and diastereomers), further expanding the isomeric landscape. wikipedia.org

Below is a table summarizing some of the known properties of this compound and its tert-butyl isomer for comparison.

| Property | This compound | 6-tert-Butyl-2-cyclopentylphenol |

| IUPAC Name | 2-Cyclopentyl-6-(1-methylpropyl)phenol | 2-tert-Butyl-6-cyclopentylphenol oup.com |

| CAS Number | 93892-29-6 | 93892-31-0 oup.com |

| Molecular Formula | C₁₅H₂₂O | C₁₅H₂₂O oup.com |

| Molecular Weight | 218.34 g/mol | 218.33 g/mol oup.com |

| Boiling Point | 272.8 °C at 760 mmHg | Not available |

| Flash Point | 125.1 °C | Not available |

| Density | 1.001 g/cm³ | Not available |

| Refractive Index | 1.538 | Not available |

Note: Some data for this compound is sourced from a chemical supplier guide and should be considered with that context.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93892-29-6 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2-butan-2-yl-6-cyclopentylphenol |

InChI |

InChI=1S/C15H22O/c1-3-11(2)13-9-6-10-14(15(13)16)12-7-4-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3 |

InChI Key |

BMHWAWBPZQGJIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC(=C1O)C2CCCC2 |

Origin of Product |

United States |

Advanced Analytical Techniques for Research Characterization

Spectroscopic Characterization Applications

Spectroscopy is fundamental to determining the chemical structure of molecules. Mass spectrometry, in particular, offers unparalleled insight into molecular weight and fragmentation patterns, which are crucial for identification.

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of unknown compounds and their derivatives. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) can determine the accurate molecular weight of a compound, allowing for the confident assignment of its molecular formula. researchgate.net For 6-sec-Butyl-2-cyclopentylphenol, HRMS would confirm its elemental composition of C₁₅H₂₂O.

Tandem mass spectrometry (MS/MS or MSⁿ) provides deeper structural details by fragmenting the initial molecular ion and analyzing the resulting product ions. researchgate.netlcms.cz This fragmentation pattern acts as a structural fingerprint. By breaking the bonds of this compound, analysts can deduce the connectivity of the sec-butyl and cyclopentyl groups to the phenol (B47542) ring. When investigating transformation products, such as metabolites or environmental degradants, MS/MS can identify structural modifications, like hydroxylation or side-chain cleavage, by comparing their fragmentation patterns to that of the parent compound. mdpi.com The integration of ion mobility separation (IMS) with tandem-MS can further enhance selectivity and aid in the characterization of isomers. lcms.cz

Chromatographic Separation and Purity Assessment

Chromatography is indispensable for separating the target compound from a mixture, a necessary step before accurate identification and quantification. The choice of chromatographic technique depends on the compound's properties and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile or thermally sensitive compounds in complex biological mixtures. mdpi.com It is particularly well-suited for metabolite profiling studies. In one study, HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS) was used to analyze the secondary metabolites produced by the bacterium Lactobacillus acidophilus Ch2. nih.gov This analysis successfully identified a closely related isomer, "6-tert-Butyl-2-cyclopentylphenol," demonstrating the method's capability to detect and identify specific alkylated phenols within a complex biological extract. nih.gov The technique allows for the quantification of metabolites, with detection limits capable of reaching the sub-percent range of the total injected dose per gram of tissue (%ID/g). nih.gov

Table 1: HPLC-HRMS Identification of a 6-Butyl-2-cyclopentylphenol Isomer

| Parameter | Finding | Source |

| Analytical Technique | High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) | nih.gov |

| Identified Compound | 6-tert-Butyl-2-cyclopentylphenol | nih.gov |

| Observed Ion | [M+H]⁺ | nih.gov |

| Molecular Ion (m/z) | 219.175 | nih.gov |

| Matrix | Secondary metabolite extract from Lactobacillus acidophilus Ch2 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for identifying and quantifying organic contaminants in environmental samples. nih.govepa.gov Its high sensitivity and selectivity make it ideal for routine analysis of pollutants. nih.gov The process involves separating volatile or semi-volatile compounds in the gas chromatograph before they are detected and identified by the mass spectrometer. This method is effective for analyzing various alkylphenols in environmental matrices. researchgate.net For this compound, GC-MS would be the method of choice for detecting its presence in water, soil, or sediment samples. The technique can also identify its transformation products that may result from environmental degradation processes, providing insight into the compound's fate and persistence in the environment. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for separating chemical compounds, including isomers. A specific TLC method has been developed to separate isomers of cyclopentylphenol, which is critical for assessing the purity of the 2-substituted isomer against other positional isomers. dss.go.th In this method, the isomers are separated on a silica (B1680970) gel plate using a developing solvent mixture. dss.go.th The 2-isomer (2-cyclopentylphenol) exhibits a higher mobility and thus a larger Rf value compared to the 3- and 4-isomers due to the "ortho effect," where intramolecular hydrogen bonding reduces interaction with the polar silica gel stationary phase. dss.go.th This allows for clear resolution and semi-quantitation of impurities down to a sensitivity of 0.1%. dss.go.th

Table 2: TLC Separation of Cyclopentylphenol Isomers

| Compound | Rf Value | Visualization | Source |

| 2-Cyclopentylphenol (B118607) | 0.65 | Purple spot under UV (254 nm) after iodine exposure | dss.go.th |

| 3-Cyclopentylphenol | 0.51 | Purple spot under UV (254 nm) after iodine exposure | dss.go.th |

| 4-Cyclopentylphenol (B72727) | 0.44 | Purple spot under UV (254 nm) after iodine exposure | dss.go.th |

| Developing Solvent: Chloroform:Ethyl Acetate (95:5) |

Method Development for Complex Biological and Environmental Matrices

Analyzing trace amounts of this compound in complex samples like biological fluids or environmental extracts presents significant challenges. researchgate.netmdpi.com The high number of interfering compounds in these matrices requires the development of robust and highly selective analytical methods.

Method development begins with an efficient sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analyte and remove matrix components that could interfere with analysis. The choice between HPLC and GC-MS is then made based on the analyte's volatility and thermal stability. mdpi.com

For HPLC methods, development involves optimizing the mobile phase composition, selecting the appropriate column chemistry (e.g., C18), and fine-tuning the gradient elution to achieve separation from co-eluting compounds. nih.gov For GC-MS, optimization includes selecting the correct GC column, temperature programming, and, if necessary, chemical derivatization to improve volatility and chromatographic behavior. nih.gov In both cases, the mass spectrometer parameters are tuned to ensure sensitive and specific detection of the target compound and its expected transformation products. researchgate.net Method validation is the final, critical step to ensure the procedure is accurate, precise, and reliable for its intended purpose. chromatographyonline.com

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar Studies

Methodological Frameworks for SAR/QSAR Investigations

The investigation of compounds like 6-sec-Butyl-2-cyclopentylphenol relies on a well-defined methodological framework, often guided by principles established by organizations like the OECD. europa.euoecd.org This framework ensures that the resulting models are robust, transparent, and predictive. A typical workflow involves selecting a set of compounds with known activities, calculating relevant molecular descriptors, developing a mathematical model through various statistical techniques, and rigorously validating the model's predictive power. mdpi.com

Common statistical methods employed in QSAR model development include Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least-Squares (PLS) Regression, and machine learning algorithms like Neural Networks (NN) and Support Vector Machines (SVM). nih.govtandfonline.comjksus.org Validation is a critical step, often performed using internal methods like leave-one-out (LOO) cross-validation and external validation with a separate test set of compounds to assess the model's real-world predictive capability. mdpi.comijpsonline.com

In silico modeling and computational chemistry are central to modern SAR/QSAR investigations, allowing for the high-throughput screening and evaluation of chemical compounds before their physical synthesis. nrfhh.com These approaches have become indispensable in drug development and toxicology. mdpi.comnrfhh.com For this compound, these methods can predict its potential interactions with biological targets, such as enzymes or receptors.

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target, as well as the binding affinity. nih.govresearchgate.net For instance, researchers have used docking to investigate how phenolic compounds interact with targets like the main protease of SARS-CoV-2 or anti-apoptotic proteins. nrfhh.comnih.govresearchgate.net The stability of these predicted interactions can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time. nih.gov

The process begins with designing the molecular structure of the compound using software like GAUSSVIEW, followed by geometry optimization using methods such as Density Functional Theory (DFT). imist.ma This provides the most stable three-dimensional conformation of the molecule, which is crucial for subsequent calculations and docking studies.

QSAR models are built upon molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. researchgate.net These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological types, among others. researchgate.netnih.gov The selection of appropriate descriptors is crucial for building a predictive QSAR model. jksus.org

For phenolic compounds, descriptors such as the logarithm of the n-octanol/water partition coefficient (logP), molar refractivity (MR), energy of the lowest unoccupied molecular orbital (LUMO), and various topological indices have been shown to be significant in predicting bioactivity. ijpsonline.cominsilico.euajrconline.org The sec-butyl and cyclopentyl groups of this compound would significantly influence these descriptors. The alkyl groups increase the molecule's lipophilicity (higher logP) and steric bulk, which can affect its ability to cross biological membranes and fit into a receptor's binding pocket. ijpsonline.comajrconline.org

A study on the toxicity of alkylphenols to Tetrahymena pyriformis successfully developed QSAR models using descriptors such as connectivity indices, solvent-accessible surface area, and dipole moment. tandfonline.com Another QSAR study on the estrogenic activity of alkylphenols found a strong correlation with hydrophobicity (Log P) and other whole-molecular properties like molecular volume and ionization potential. ijpsonline.com

| Descriptor Category | Example Descriptors | Relevance to this compound |

| Hydrophobicity | LogP, AlogP | The sec-butyl and cyclopentyl groups increase lipophilicity, affecting membrane permeability and binding affinity. ijpsonline.com |

| Electronic | LUMO/HOMO energies, Dipole Moment, Atomic Charges | The hydroxyl group and aromatic ring are key electronic features. Substituents modify the electron density and reactivity. imist.mainsilico.eu |

| Steric/Size | Molar Refractivity (MR), Molecular Volume, Shadow Indices | The size and shape of the alkyl groups influence how the molecule fits into a binding site. ijpsonline.comnih.gov |

| Topological | Wiener Index, Zagreb Index, Connectivity Indices (χ) | These indices describe molecular branching and shape, which are defined by the cyclopentyl and sec-butyl substituents. tandfonline.comnih.gov |

Influence of Substituent Patterns on Phenolic Compound Bioactivities

The type, position, and orientation of substituents on the phenol (B47542) ring are critical determinants of a compound's biological activity. mdpi.comnih.gov In this compound, the hydroxyl group is flanked by a cyclopentyl group at the ortho-position (carbon 2) and a sec-butyl group at the other ortho-position (carbon 6). This substitution pattern has profound implications for its chemical behavior and biological interactions.

Electron-donating substituents, such as alkyl groups, in the ortho and para positions generally enhance antioxidant activity by lowering the O-H bond dissociation enthalpy (BDE), which facilitates hydrogen atom donation to scavenge free radicals. mdpi.com Conversely, electron-withdrawing groups tend to increase the BDE. mdpi.com The steric bulk of the ortho-substituents can also play a role by sterically hindering the phenolic hydroxyl group, which can either enhance or decrease activity depending on the specific biological interaction.

In the context of estrogenicity, the hydrophobicity conferred by alkyl substituents is a major factor. ijpsonline.com A QSAR study on alkylphenols demonstrated a direct correlation between the Log P value and binding affinity for the estrogen receptor. ijpsonline.com Another study on the cytotoxicity of alkylphenols found that toxicity increased with the size of the alkyl chain, with 4-n-nonylphenol being more toxic than 4-n-heptylphenol. koreascience.kreaht.org Research on propofol (B549288) analogs has shown that phenol analogs with longer aliphatic chains at the ortho positions exhibit greater enhancement of GABAa receptor currents. smith.edu

| Substituent Property | Influence on Bioactivity | Example from Related Phenols |

| Alkyl Chain Length | Increased length often correlates with increased lipophilicity and certain bioactivities like estrogenicity and cytotoxicity. ijpsonline.comkoreascience.kr | 4-n-Nonylphenol shows higher cytotoxicity than 4-n-heptylphenol. koreascience.kr |

| Alkyl Chain Branching | Branching (e.g., sec-butyl vs. n-butyl) affects the steric profile and can fine-tune binding interactions. | 2,6 di-sec-butylphenol was found to modulate GABAA receptor responses. smith.edu |

| Position (ortho, meta, para) | Substituent position relative to the hydroxyl group significantly alters electronic effects and reactivity. mdpi.commdpi.com | Electron-donating groups at ortho and para positions enhance antioxidant activity by stabilizing the phenoxyl radical. mdpi.com |

| Number of Substituents | Multiple substituents can have additive or synergistic effects on the molecule's properties and activity. | The presence of two alkyl groups in this compound significantly increases its lipophilicity compared to a monosubstituted phenol. |

Phenolic Structural Motifs in Bioactive Compounds

The bioactivity of phenolic compounds is rooted in a few key structural motifs. researchgate.net The fundamental motif is the phenol group itself—a hydroxyl group attached to an aromatic ring. mdpi.comijhmr.com This arrangement is crucial for activities like antioxidant action, where the hydroxyl group can donate a hydrogen atom, and the resulting radical is stabilized by resonance across the aromatic ring. nih.govmdpi.com

Studies on the structure-activity relationships of various phenolic compounds have consistently identified the following as critical motifs:

The Aromatic Ring : Provides a rigid scaffold and a system of π-electrons that can participate in interactions (e.g., π-π stacking) and stabilize radical species. researchgate.net

The Phenolic Hydroxyl Group : Acts as a hydrogen bond donor and acceptor, and is the primary site of reaction for antioxidant activity through hydrogen atom transfer (HAT). nih.govmdpi.com The number and position of hydroxyl groups are key modulators of this activity. mdpi.com

Substituents : As discussed previously, other groups attached to the ring modulate the electronic properties of the phenol and introduce steric and hydrophobic characteristics that are essential for specific receptor binding and bioavailability. mdpi.comacs.org

For this compound, the core phenolic motif provides the foundational chemical reactivity, while the bulky, lipophilic sec-butyl and cyclopentyl groups provide the specific steric and hydrophobic properties that would dictate its interaction with biological targets, such as the lipid bilayers of cell membranes or the hydrophobic pockets of protein binding sites. ajrconline.org

Molecular Interactions and Mechanistic Investigations

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of phenolic compounds is a key area of research, with oxidoreductases playing a central role. For 6-sec-Butyl-2-cyclopentylphenol, its biotransformation is likely governed by enzymes that act on structurally similar para-substituted phenols.

Vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum and Eugenol (B1671780) Oxidase (EUGO) from Rhodococcus jostii RHA1 are well-characterized flavoprotein oxidases that catalyze the oxidation of a wide array of para-substituted phenolic compounds. nih.govnih.gov These enzymes are members of the VAO/PCMH flavoprotein family, which is characterized by a conserved FAD-binding domain. nih.govwur.nl The catalytic cycle involves two main half-reactions: the reduction of the FAD cofactor by the phenolic substrate, and the subsequent reoxidation of the reduced flavin by molecular oxygen, which produces hydrogen peroxide. wur.nlnih.gov

Both VAO and EUGO have been shown to be active on alkylphenols. Specifically, 4-cyclopentylphenol (B72727) has been identified as a substrate for both enzymes, and VAO is also known to convert 4-sec-butylphenol (B1210997). nih.govresearchgate.netsemanticscholar.org Given these activities, it is probable that this compound, which possesses both of these alkyl groups ortho to the hydroxyl group, would also be a substrate for these or similar phenol (B47542) oxidoreductases, provided the steric hindrance from the ortho-substituents does not prevent it from binding in the enzyme's active site. The oxidation reaction catalyzed by these enzymes typically occurs at the Cα position of the alkyl substituent. nih.gov

The substrate scope of VAO and EUGO is broad, encompassing phenolic alcohols, amines, and ethers. rug.nl However, the precise activity depends on the nature of the substituents on the phenol ring. Studies have shown that while VAO can catalyze both hydroxylation and dehydrogenation of 4-alkylphenols, dehydrogenation is favored for substrates with larger alkyl side chains. nih.govsemanticscholar.org For instance, both VAO and EUGO convert 4-cyclopentylphenol, a previously unrecognized substrate for either enzyme. semanticscholar.org Similarly, VAO acts on 4-cyclohexylphenol. researchgate.netmdpi.com

The substrate specificity of these enzymes is not fixed and can be altered through protein engineering. Directed evolution and site-directed mutagenesis are powerful techniques used to modify enzyme function. researchgate.net For example, a screening of active-site variants of EUGO identified a mutant (V436I) with enhanced activity towards both chavicol and 4-cyclopentylphenol. nih.gov Similarly, rational enzyme design, guided by computational tools and sequence-function relationships, has been used to expand the substrate scope of 4-phenol oxidoreductases. nih.govresearchgate.net This approach has successfully generated enzyme variants with significantly higher activity on specific substrates, demonstrating that the catalytic properties of these oxidases can be tailored for specific biotransformations. nih.govresearchgate.net

The oxidation of 4-alkylphenols by VAO and EUGO proceeds through a common mechanistic intermediate: a p-quinone methide. nih.govresearchgate.netnih.govasm.org This highly reactive intermediate is formed following the initial oxidation of the substrate. asm.org The fate of the p-quinone methide determines the final product. It can be attacked by a nucleophile, such as water, or undergo tautomerization. nih.gov

In the case of 4-cyclopentylphenol, its oxidation by both VAO and EUGO yields a single product: 4-(1-cyclopenten-1-yl)phenol. nih.govsemanticscholar.org This indicates that the reaction proceeds via dehydrogenation. For the enzymatic conversion of 4-sec-butylphenol by VAO, the identified products were 2-(4´-hydroxyphenyl)-sec-butanol and two isomers of (4´-hydroxyphenyl)-sec-butene. researchgate.net This mixture of alcohol and alkene products highlights the two competing pathways available to the quinone methide intermediate: nucleophilic attack by water (hydroxylation) and rearrangement (dehydrogenation).

Based on these findings, the enzymatic oxidation of this compound would be expected to generate analogous dehydrogenated products, likely involving the formation of a double bond in the sec-butyl or cyclopentyl substituent.

The catalytic mechanism of VAO-type oxidases has been studied in detail. The process begins with the binding of the phenolic substrate in the enzyme's active site. For oxidation to occur, the substrate's phenolic hydroxyl group must be deprotonated to its phenolate (B1203915) anion form. nih.govresearchgate.net In VAO, two tyrosine residues, Tyr-108 and Tyr-503, are positioned to facilitate this deprotonation, which in turn promotes the subsequent hydride transfer. nih.govresearchgate.net

The core chemical step is the transfer of a hydride ion (H⁻) from the Cα atom of the substrate's alkyl side chain to the N5 atom of the FAD cofactor. nih.govnih.govasm.org This hydride transfer reduces the flavin cofactor (to FADred) and generates the electrophilic p-quinone methide intermediate. nih.govasm.org The final product is then formed when this intermediate reacts. If it reacts with a water molecule, which may be activated by a nearby acidic residue like Asp170 in VAO, a nucleophilic attack occurs at the methide carbon, leading to a hydroxylated product. asm.orgebi.ac.uk Alternatively, rearrangement of the intermediate leads to a dehydrogenated alkene product. asm.org

Interaction with Biological Receptors and Protein Targets

Phenolic compounds, particularly those with bulky alkyl groups like this compound, are known to interact with various biological receptors. A significant body of research points to the γ-aminobutyric acid type A (GABAᴀ) receptor as a primary target for anesthetic alkylphenols, such as propofol (B549288) (2,6-diisopropylphenol). nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies on a series of propofol analogues have been conducted to map the binding sites on the GABAᴀ receptor. nih.govresearchgate.net These models consistently identify three key interaction sites:

A hydrogen bond involving the proton of the phenolic hydroxyl group, which is considered the most critical interaction. nih.govresearchgate.net

A hydrophobic pocket that accommodates the substituent at the 2-position of the phenol ring. nih.govresearchgate.net

A second hydrophobic pocket that binds the substituent at the 6-position. nih.govresearchgate.net

Notably, studies on propofol analogues included compounds structurally related to this compound, such as 2,6-di-sec-butylphenol (B1583072) and 2,6-dicyclopentylphenol (B1608444). The data revealed that while 2,6-di-sec-butylphenol is a potent anesthetic, 2,6-dicyclopentylphenol is inactive. nih.gov This suggests a high degree of specificity in the hydrophobic pockets of the receptor, where the size and conformation of the alkyl groups are critical for effective binding and receptor modulation. Therefore, the anesthetic potential of this compound would depend on how its sec-butyl and cyclopentyl groups fit within these specific binding pockets of the GABAᴀ receptor.

Table 1: Activity of Structurally Related Phenols at the GABAᴀ Receptor This interactive table summarizes the activity data for phenols structurally analogous to this compound, based on studies of propofol analogues. The activity is given as −Log(EC₅₀) for potentiation of GABAᴀ responses.

Chemical Reaction Mechanisms of Phenols (e.g., electrophilic substitution)

The hydroxyl group (-OH) of a phenol is a powerful activating group in chemical reactions, particularly in electrophilic aromatic substitution. It strongly directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group. byjus.comsavemyexams.com This is because a lone pair of electrons on the oxygen atom delocalizes into the benzene (B151609) ring's π system, increasing the ring's electron density and making it highly nucleophilic. byjus.comsavemyexams.com

For this compound, the ortho positions (2- and 6-) are already occupied by the cyclopentyl and sec-butyl groups, respectively. The para position (4-) is sterically unhindered and electronically activated by the hydroxyl group. Therefore, this compound would be highly susceptible to electrophilic substitution at the 4-position.

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens like bromine, even without a Lewis acid catalyst. byjus.com Treatment of a phenol with bromine water typically leads to polysubstitution, forming a tribromophenol precipitate. byjus.com To achieve monosubstitution, milder conditions are required, such as using a nonpolar solvent like carbon disulfide (CS₂) at low temperatures. chemistrysteps.com

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid results in the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation. For instance, the synthesis of the antioxidant BHT involves the Friedel-Crafts alkylation of p-cresol. libretexts.org

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion using carbon dioxide, a weak electrophile. The high reactivity of the phenoxide ring enables this reaction, which typically favors ortho substitution and is used in the synthesis of salicylic (B10762653) acid. byjus.comlibretexts.org

Due to the steric hindrance provided by the existing sec-butyl and cyclopentyl groups, this compound would likely undergo these reactions regioselectively at the available para position.

Table 2: List of Chemical Compounds This table lists the chemical compounds mentioned in the article.

Biological Activity in Model Systems in Vitro and Non Human in Vivo Studies

Antimicrobial Properties

The antimicrobial potential of phenolic compounds is well-documented, with their activity often attributed to their chemical structure. For instance, the presence of alkyl chains on a phenol (B47542) ring can influence its antimicrobial efficacy. nih.gov While direct studies on the antimicrobial activity of pure 6-sec-Butyl-2-cyclopentylphenol are not extensively available, research on the secondary metabolites of certain bacteria offers relevant information.

A study on the secondary metabolites produced by Lactobacillus species isolated from immature Egyptian honey revealed the presence of a structurally similar compound, 6-tert-Butyl-2-cyclopentylphenol, in Lactobacillus acidophilus Ch2. cu.edu.egnih.gov The collective secondary metabolites of these Lactobacillus strains demonstrated notable antimicrobial activity against a range of human pathogens.

The antimicrobial efficacy of the secondary metabolites from two Lactobacillus strains, Levilactobacillus brevis Ch1 and Lactobacillus acidophilus Ch2, was evaluated against several pathogenic bacteria. The results, as indicated by the zone of inhibition, are summarized in the table below.

| Pathogen | Zone of Inhibition (mm) by Levilactobacillus brevis Ch1 | Zone of Inhibition (mm) by Lactobacillus acidophilus Ch2 |

| Bacillus cereus | 7 ± 1.3 | 4 ± 1.1 |

| MRSA | 6 ± 1.5 | Not specified |

| E. coli | 6 ± 1.4 | 1 ± 1.3 |

| Pseudomonas aeruginosa | 3 ± 1.1 | 3 ± 1.1 |

It is important to note that this antimicrobial activity is attributed to the mixture of secondary metabolites produced by the bacteria, and not solely to 6-tert-Butyl-2-cyclopentylphenol. nih.gov Further research is required to isolate this compound and determine its specific contribution to these antimicrobial effects.

Anticancer Activity in Cellular Models

In addition to antimicrobial properties, the secondary metabolites of Lactobacillus species have been investigated for their potential anticancer effects. Specifically, their impact on the viability of A-549 lung cancer cells has been a subject of study.

The research demonstrated that the secondary metabolites from both Levilactobacillus brevis Ch1 and Lactobacillus acidophilus Ch2, which produces 6-tert-Butyl-2-cyclopentylphenol, caused a statistically significant reduction in the viability of A-549 lung cancer cells. cu.edu.egnih.gov After a 24-hour exposure, the viability of the A-549 cells was markedly decreased, as detailed in the following table.

| Lactobacillus Strain | A-549 Cell Viability (%) |

| Levilactobacillus brevis Ch1 | 39.5% |

| Lactobacillus acidophilus Ch2 | 18.76% |

These findings suggest that the secondary metabolites produced by these Lactobacillus strains possess cytotoxic properties against lung cancer cells. cu.edu.egnih.gov However, as with the antimicrobial activity, this effect is due to the combination of all secondary metabolites. The specific role and efficacy of 6-tert-Butyl-2-cyclopentylphenol, or the target compound this compound, as an individual anticancer agent remains to be elucidated through further focused studies.

Role as Secondary Metabolites in Microorganisms

Secondary metabolites are compounds produced by organisms that are not essential for their primary growth but often play a role in defense, competition, and interaction with their environment. nih.gov The identification of 6-tert-Butyl-2-cyclopentylphenol as a secondary metabolite of Lactobacillus acidophilus Ch2, isolated from immature honey, highlights the diverse metabolic capabilities of these microorganisms. cu.edu.egnih.gov

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways (e.g., by Pseudomonas species for related sec-butylphenols)

The biodegradation of alkylphenols is a critical process that determines their persistence in the environment. Microorganisms, especially bacteria of the genus Pseudomonas, are known for their versatile metabolic capabilities, which include the degradation of various aromatic compounds. rivm.nlnih.gov Studies on related sec-butylphenols have elucidated specific microbial degradation pathways.

A notable example is the degradation of 2-sec-butylphenol (B1202637) by Pseudomonas sp. strain MS-1, which was isolated from freshwater sediment. wur.nl This bacterium is capable of utilizing 2-sec-butylphenol as its sole source of carbon and energy. wur.nl The degradation pathway proceeds through a meta-cleavage mechanism. The initial step involves the hydroxylation of the aromatic ring to form 3-sec-butylcatechol. wur.nl This is followed by the cleavage of the catechol ring to produce 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, which is further metabolized to 2-methylbutyric acid. wur.nl These smaller molecules can then enter central metabolic pathways of the bacterium. Strain MS-1 was observed to completely degrade 1.5 mM of 2-sec-butylphenol within 30 hours. wur.nl

The degradation capabilities of Pseudomonas strains are often dependent on the position of the alkyl substituent on the phenol (B47542) ring. For instance, Pseudomonas sp. strain MS-1 showed a much higher degradation efficiency for ortho-substituted alkylphenols compared to meta- or para-substituted ones. wur.nl This strain was also capable of degrading a range of other 2-alkylphenols, highlighting the broad substrate specificity of its enzymatic machinery. wur.nl

| Feature | Description | Reference |

| Degrading Microorganism | Pseudomonas sp. strain MS-1 | wur.nl |

| Substrate | 2-sec-Butylphenol | wur.nl |

| Initial Step | Hydroxylation to 3-sec-butylcatechol | wur.nl |

| Key Intermediate | 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | wur.nl |

| Final Metabolite Identified | 2-methylbutyric acid | wur.nl |

| Degradation Pathway | meta-cleavage pathway | wur.nl |

Analysis of Transformation Products and Metabolite Profiles in Environmental Matrices

The analysis of transformation products and metabolite profiles in environmental matrices is essential for understanding the complete environmental impact of a xenobiotic compound. For alkylphenols, these products can sometimes be more persistent or have different toxicity profiles than the parent compound.

The ultimate aerobic biodegradation of alkylphenol ethoxylates and their intermediate metabolites has been shown to occur in various environmental settings, including wastewater treatment sludge, fresh water, seawater, and soil, with half-lives ranging from approximately one to four weeks. nih.gov The analysis of metabolites is typically performed using advanced analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC). nih.gov For related sec-butylphenols, studies have identified metabolites such as 3-sec-butylcatechol in controlled laboratory settings. wur.nl It is plausible that the environmental transformation of 6-sec-butyl-2-cyclopentylphenol would also proceed through hydroxylation of the phenol ring, followed by ring cleavage, leading to a variety of smaller, more water-soluble compounds.

| Analytical Technique | Application | Reference |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Identification of volatile and semi-volatile metabolites of alkylphenols. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile or thermally labile transformation products of alkylphenols. | nih.gov |

Competitive Biotransformation in Xenobiotic Mixtures

In the environment, chemical compounds rarely exist in isolation. Therefore, understanding the biotransformation of a target compound in the presence of other xenobiotics is crucial for a realistic environmental risk assessment. The presence of multiple xenobiotics can lead to competitive inhibition of the microbial enzymes responsible for degradation, potentially slowing down the breakdown of one or all of the compounds in the mixture. ntu.edu.sg

The biotransformation of phenolic xenobiotic mixtures can be influenced by several factors, including the structural similarity of the compounds and their affinity for the active sites of the degrading enzymes. ntu.edu.sg For instance, the degradation of one alkylphenol could be inhibited by the presence of another, especially if they are metabolized by the same enzymatic pathway. This competition can lead to an underestimation of the persistence and potential toxicity of these compounds when assessed individually. ntu.edu.sg

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energy of molecules. These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and quantify molecular properties that are difficult or impossible to measure experimentally.

For 6-sec-Butyl-2-cyclopentylphenol, methods like Density Functional Theory (DFT) or semi-empirical methods such as PM6 could be used to model its fundamental properties. researchgate.netscispace.com Researchers can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net For instance, the energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.

Detailed Research Findings: While no specific studies on this compound are available, research on similar phenolic compounds demonstrates the utility of this approach. For example, quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide (B31651) were used to determine its optimized geometry and the molecular orbitals involved in its absorption spectrum. scispace.com Similarly, calculations for 2,4-di-tert-butyl-6-(p-tolylamino) phenol (B47542) helped in understanding its electronic absorption spectrum and identifying the electronic transitions responsible for its UV-Vis absorption peaks. researchgate.net These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.

Below is an illustrative table showing the type of data that quantum chemical calculations would generate for this compound.

| Calculated Property | Illustrative Value | Significance |

| Total Energy (Hartree) | -750.12345 | Indicates the stability of the molecule's conformation. |

| HOMO Energy (eV) | -6.254 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -0.987 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 5.267 | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | 1.85 | Provides insight into the molecule's polarity. |

Note: The values in this table are hypothetical and serve to illustrate the output of quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

For this compound, molecular docking could be used to screen for potential biological targets. By docking the compound against a library of protein structures, researchers could identify proteins where it binds with high affinity. Subsequent MD simulations would then reveal the stability of these interactions and the key amino acid residues involved in the binding.

Detailed Research Findings: Although no docking studies specifically involving this compound are published, research on other phenolic compounds and cyclic peptides highlights the power of these methods. For example, docking studies on sevanol and its analogues helped to identify critical interactions with the Arg 369 residue in its target protein, suggesting this residue is key for its antagonistic activity. mdpi.com In another study, molecular docking was used to investigate the potential of a cyclic peptide, cyclosaplin, against various cancer-related proteins, identifying key interactions that could inform further drug development. mdpi.com These studies typically report binding energies and identify specific interactions like hydrogen bonds and hydrophobic contacts.

The following table illustrates the kind of data that would be generated from a molecular docking and dynamics study of this compound with a hypothetical protein target.

| Parameter | Illustrative Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests a stronger binding interaction. |

| Key Interacting Residues | TYR 23, LEU 56, PHE 89 | Amino acids in the protein's binding pocket that form significant contacts with the ligand. |

| Types of Interactions | Hydrogen Bond, Hydrophobic Interactions | The nature of the chemical forces stabilizing the ligand-receptor complex. |

| RMSD of Ligand (Å) | 1.5 | Root Mean Square Deviation from MD simulation, indicating the stability of the ligand's position in the binding site over time. |

Note: The values and residues in this table are hypothetical and for illustrative purposes only.

Predictive Modeling for Chemical and Biological Activities

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, uses the chemical structure of a compound to predict its biological activities or chemical properties. nih.gov These models are trained on large datasets of compounds with known activities and can then be used to predict the properties of new, untested molecules.

For this compound, predictive models could be used to estimate a wide range of properties, including its potential toxicity, metabolic stability, and activity against various biological targets. By representing the molecule's structure as a set of numerical descriptors, these models can correlate structural features with specific biological outcomes.

Detailed Research Findings: The field of predictive modeling is broad, with many studies demonstrating its utility. For instance, models have been developed that can predict the bioactivity of compounds from their chemical structures, sometimes in combination with other data sources like cell imaging or gene expression profiles. nih.gov Such models can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test. nih.gov Other studies have focused on developing QSAR models for specific activities, such as the antioxidant and ACE-inhibitory activities of peptides, by using simplified representations of their structures. mdpi.com The statistical quality of these models is typically assessed using metrics like the coefficient of determination (R²). mdpi.com

An illustrative table of predictions for this compound from hypothetical QSAR models is presented below.

| Predicted Activity/Property | Model | Predicted Value/Class | Confidence Score |

| Estrogen Receptor Agonist | QSAR Classification | Inactive | 0.85 |

| Cytochrome P450 2D6 Inhibition | QSAR Regression | pIC50 = 5.2 | N/A |

| Acute Oral Toxicity (LD50) | Toxicity Predictor | Category 4 | 0.72 |

| Aqueous Solubility | Physicochemical Model | -3.5 (logS) | N/A |

Note: The data in this table is for illustrative purposes and does not represent actual predicted data for this compound.

Research Applications and Future Directions

Utility as Research Intermediates or Probes

Currently, publicly accessible scientific literature does not detail specific instances of 6-sec-Butyl-2-cyclopentylphenol being used as a research intermediate or a molecular probe. However, the structural motifs present in this compound are found in various biologically active molecules and synthetic intermediates. Phenolic compounds, in general, are versatile precursors in organic synthesis.

The utility of closely related substituted phenols is well-documented, suggesting a potential role for this compound. For instance, 2-cyclopentylphenol (B118607) serves as a key intermediate in the synthesis of the antihypertensive drug Penbutolol. chemicalbook.com This highlights the importance of the cyclopentylphenol scaffold in the generation of pharmaceutical agents. The synthesis of such drugs often involves the strategic modification of the phenol (B47542) ring and its substituents, a role for which this compound could theoretically be employed.

Furthermore, substituted phenols are instrumental in creating more complex molecules. The widespread use of various substituted cyclopentylphenols is noted in the literature, indicating their role as building blocks in different chemical processes. dss.go.th While direct evidence for this compound is lacking, its structure is amenable to further functionalization, making it a candidate for the synthesis of novel compounds for screening and research purposes.

Potential in Drug Discovery and Lead Compound Development Based on Observed Bioactivities

Direct studies on the biological activities of this compound are not extensively reported in the available literature. However, the bioactivities of analogous substituted phenols provide a basis for speculating on its potential in drug discovery. The broader class of alkylated phenols is known to exhibit a range of biological effects, including antioxidant and antimicrobial properties.

The structural relative, 2-sec-butylphenol (B1202637), is recognized as an industrial chemical and a synthetic intermediate. Current time information in Bangalore, IN. Its derivatives have been investigated for various biological activities. For example, 4,6-dinitro-2-sec-butylphenol, also known as Dinoseb, was historically used as a herbicide and insecticide, demonstrating the potent biological effects that can be achieved with a 2-sec-butylphenol core, albeit with additional nitro group substitutions.

The development of new drugs often involves the synthesis and screening of libraries of related compounds to identify lead structures. Given the established biological activities within the substituted phenol class, this compound could be a valuable addition to such libraries for screening against various therapeutic targets. The combination of a sec-butyl and a cyclopentyl group on the phenol ring presents a unique lipophilic profile that could influence its interaction with biological macromolecules.

Emerging Research Avenues for Substituted Cyclopentylphenols

The field of substituted cyclopentylphenols continues to be an active area of research, with several emerging avenues pointing towards new applications. Research into this class of compounds is driven by their versatile chemical nature and the potential for discovering novel biological activities.

One significant area of research is the development of new biocatalysts. For instance, enzymes like vanillyl alcohol oxidase (VAO) and eugenol (B1671780) oxidase (EUGO) are being explored for their ability to oxidize para-substituted phenols. A study identified 4-cyclopentylphenol (B72727) as a new substrate for both VAO and EUGO, showcasing the potential for enzymatic modification of cyclopentylphenols to create value-added compounds.

Furthermore, the synthesis of novel substituted phenols remains a key research focus. The development of efficient synthetic methods allows for the creation of diverse libraries of these compounds for high-throughput screening. The chromatographic separation of cyclopentylphenol isomers is an important aspect of this research, ensuring the purity of compounds for biological testing. dss.go.th

The exploration of substituted phenols as antioxidants and stabilizers also continues to be a prominent research direction. The structural features of compounds like 2,6-di-tert-butylphenol (B90309), a well-known antioxidant, provide a template for designing new stabilizers. Current time information in Bangalore, IN. The specific substitution pattern of this compound could confer unique antioxidant properties that warrant investigation.

Q & A

Q. What are the recommended analytical techniques for characterizing the structural purity of 6-sec-Butyl-2-cyclopentylphenol?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC). For instance, NMR can resolve stereochemical ambiguities in the cyclopentyl and sec-butyl groups, while HR-MS confirms the molecular ion peak (C₁₈H₂₈O, exact mass: 260.2140 g/mol). Cross-validate results with reference databases like NIST Chemistry WebBook for spectral matches . Purity assessment via HPLC should employ a C18 reverse-phase column with UV detection at 270 nm, using acetonitrile-water gradients.

Q. How can researchers design an initial toxicity screening protocol for this compound?

- Methodological Answer : Begin with OECD Test Guideline 487 (in vitro mammalian cell micronucleus assay) to assess genotoxicity. Use Chinese hamster lung (V79) or human lymphoblastoid (TK6) cells, exposing them to concentrations ranging from 0.1 to 100 μM for 24–48 hours. Include positive controls (e.g., mitomycin C) and negative controls (DMSO vehicle). Measure cytotoxicity via relative population doubling and analyze micronuclei formation using flow cytometry or microscopy. Ensure compliance with Good Laboratory Practices (GLP) for data integrity .

Q. What synthetic routes are documented for phenol derivatives with branched alkyl substituents, and how can they be adapted for this compound?

- Methodological Answer : Friedel-Crafts alkylation is a common method for introducing alkyl groups to phenolic rings. For this compound, use tert-butylation via reaction with cyclopentyl chloride in the presence of AlCl₃ as a catalyst. Optimize reaction conditions (temperature: 80–100°C, solvent: dichloromethane) to minimize di- or tri-substitution byproducts. Monitor intermediates using thin-layer chromatography (TLC) and purify via silica gel column chromatography (hexane/ethyl acetate, 9:1 v/v) .

Advanced Research Questions

Q. How can conflicting data on the cytotoxicity of this compound be resolved across independent studies?

- Methodological Answer : Conduct a meta-analysis of existing data with strict inclusion criteria (e.g., OECD-compliant studies, standardized cell lines). Variables such as solvent choice (DMSO vs. ethanol), exposure duration, and cell passage number must be harmonized. Replicate disputed experiments under controlled conditions, using identical batches of the compound. Apply statistical tools like ANOVA with post-hoc Tukey tests to identify outliers or systematic biases. Publish raw datasets to enable third-party validation .

Q. What strategies are effective for investigating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use hepatic microsomal fractions (e.g., rat S9 mix) to simulate Phase I metabolism. Incubate the compound with NADPH-regenerating systems at 37°C for 60 minutes. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in full-scan and targeted modes. For Phase II metabolism, add UDP-glucuronic acid or glutathione to detect conjugates. Compare results with in silico predictions from software like ADMET Predictor™ to identify plausible biotransformation pathways .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (e.g., EPI Suite™ BIOWIN module). Validate predictions with experimental soil microcosm studies: incubate the compound with OECD artificial soil (10% peat, 20% kaolinite, 70% sand) at 20°C for 28 days. Quantify residual concentrations via gas chromatography-mass spectrometry (GC-MS) and calculate first-order degradation kinetics. Cross-reference with photolysis data under UV light (λ = 254 nm) .

Methodological Notes

- Data Contradiction Analysis : Always contextualize discrepancies by comparing study protocols (e.g., cell viability assays using MTT vs. resazurin) and compound purity (>95% by HPLC).

- Experimental Reproducibility : Archive batch-specific synthesis details (e.g., catalyst lot, reaction time) and storage conditions (e.g., inert atmosphere, −20°C) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.